Tris(3-hydroxypropyltriazolylmethyl)amine
Overview
Description
Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand widely used in copper-catalyzed alkyne-azide cycloaddition reactions (CuAAC). This compound is known for its ability to stabilize copper (I) ions, making it an effective catalyst in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is copper (I) ions . The compound acts as a ligand, forming a complex with copper (I) ions . This interaction plays a crucial role in facilitating certain biochemical reactions .
Mode of Action
3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol interacts with copper (I) ions to form a stable complex . This complex is particularly effective in catalyzing azide-alkyne cycloadditions (CuAAC) reactions . The formation of this complex accelerates the CuAAC reaction by maintaining the Cu (I) oxidation state of copper sources .
Biochemical Pathways
The primary biochemical pathway affected by 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of click chemistry, a class of reactions known for their reliability, specificity, and rapid kinetics .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol, albeit slightly . This solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The result of the action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the acceleration of the CuAAC reaction . By maintaining the Cu (I) oxidation state of copper sources, the compound facilitates the reaction and increases its efficiency . Additionally, it protects biomolecules from oxidative damage during the labeling reaction .
Action Environment
The action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it decomposes at temperatures around 331-336°C . Furthermore, the compound’s solubility in different solvents can also influence its action .
Biochemical Analysis
Biochemical Properties
3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol plays a crucial role in biochemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound acts as a ligand, stabilizing copper(I) ions and facilitating the formation of 1,2,3-triazole rings through click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition enzymes, enhancing their catalytic efficiency. The nature of these interactions is primarily based on the compound’s ability to stabilize the transition state and lower the activation energy of the reaction.
Molecular Mechanism
At the molecular level, 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol exerts its effects through several mechanisms. It binds to copper(I) ions, forming a stable complex that facilitates the catalytic activity of enzymes involved in click chemistry reactions . This binding interaction enhances the enzyme’s ability to catalyze the formation of 1,2,3-triazole rings, which are essential for various biochemical applications. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, while in vivo studies indicate potential impacts on tissue health and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3-hydroxypropyltriazolylmethyl)amine can be synthesized through a multi-step process involving the reaction of 3-chloropropanol with sodium azide to form 3-azidopropanol. This intermediate is then reacted with propargylamine in the presence of a copper catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tris(3-hydroxypropyltriazolylmethyl)amine primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions. It acts as an accelerating ligand in these reactions, enhancing the reaction rate and yield .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper (I) sulfate, sodium ascorbate, and various azides and alkynes. The reactions are typically carried out in aqueous or mixed solvent systems at room temperature .
Major Products
The major products formed from reactions involving this compound are 1,2,3-triazoles, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Tris(3-hydroxypropyltriazolylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in CuAAC reactions to synthesize complex molecules with high efficiency
Biology: The compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups
Medicine: It is used in drug discovery and development to create novel therapeutic agents
Industry: The compound finds applications in the synthesis of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- Tris(2-carboxyethyl)phosphine
- Tris(2-aminoethyl)amine
- Tris(2-hydroxyethyl)amine
Uniqueness
Tris(3-hydroxypropyltriazolylmethyl)amine is unique due to its high water solubility and ability to stabilize copper (I) ions effectively. This makes it particularly useful in aqueous CuAAC reactions, where other ligands may not perform as well .
Properties
IUPAC Name |
3-[4-[[bis[[1-(3-hydroxypropyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N10O3/c29-7-1-4-26-13-16(19-22-26)10-25(11-17-14-27(23-20-17)5-2-8-30)12-18-15-28(24-21-18)6-3-9-31/h13-15,29-31H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXPQHQQNOUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCO)CN(CC2=CN(N=N2)CCCO)CC3=CN(N=N3)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343598 | |
Record name | 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760952-88-3 | |
Record name | 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(3-hydroxypropyltriazolylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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